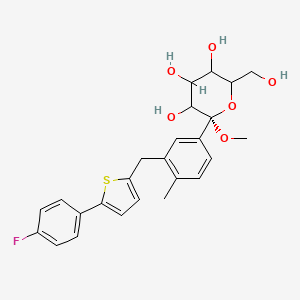![molecular formula C15H24ClNO B14790751 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B14790751.png)
2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride is a chemical compound with the molecular formula C15H23NO·HCl. It is a derivative of cyclohexanol, where the hydroxyl group is substituted with a benzyl(methyl)amino group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of benzyl chloride with methylamine to form benzyl(methyl)amine.
Cyclohexanone Reaction: The benzyl(methyl)amine is then reacted with cyclohexanone in the presence of a reducing agent such as sodium borohydride to form 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-[[Benzyl(methyl)amino]methyl]cyclohexanone.
Reduction: Formation of 2-[[Benzyl(methyl)amino]methyl]cyclohexane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[[Benzyl(methyl)amino]methyl]cyclohexanone
- 2-[[Benzyl(methyl)amino]methyl]cyclohexane
- 2-[[Benzyl(methyl)amino]methyl]cyclohexanol
Uniqueness
2-[[Benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride is unique due to its specific structure, which allows it to interact with various molecular targets in a distinct manner. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H24ClNO |
|---|---|
Poids moléculaire |
269.81 g/mol |
Nom IUPAC |
2-[[benzyl(methyl)amino]methyl]cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)17;/h2-4,7-8,14-15,17H,5-6,9-12H2,1H3;1H |
Clé InChI |
UFLPJADSMOAPHB-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1CCCCC1O)CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)
![7-[4-(9,9-Dimethylfluoren-2-yl)quinazolin-2-yl]benzo[c]carbazole](/img/structure/B14790672.png)




![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)

![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)
![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)
![4-Amino-N-[(2,4-difluorophenyl)methyl]-1,2-dihydro-1-hydroxy-6-(3-hydroxypropyl)-2-oxo-1,8-naphthyridine-3-carboxamide](/img/structure/B14790738.png)
![N-{2-[(N,N-Diethylglycyl)amino]-5-(trifluoromethyl)phenyl}-4-methyl-3-[2-(methylamino)quinazolin-6-YL]benzamide](/img/structure/B14790754.png)
![tert-butyl N-[[1-(2-methyl-4-nitropyrazol-3-yl)piperidin-3-yl]methyl]carbamate](/img/structure/B14790778.png)

